molecular formula C7H11NS2 B2406314 [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol CAS No. 1181232-06-3

[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol

Cat. No.: B2406314
CAS No.: 1181232-06-3
M. Wt: 173.29
InChI Key: LIGNJJDWJRMWSC-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol is a thiazole derivative featuring a thiol (-SH) functional group attached to a methylene bridge at the 4-position of the thiazole ring. The compound’s molecular formula is C₇H₁₁NS₂, with a molar mass of 173.29 g/mol (calculated). Structurally, the thiazole core is substituted with an isopropyl group at the 2-position and a methanethiol moiety at the 4-position. Thiazoles are heterocyclic compounds of significant interest due to their presence in biologically active molecules, including pharmaceuticals and agrochemicals. The thiol group confers unique reactivity, such as nucleophilicity and metal-binding capabilities, which distinguishes it from analogous compounds with amine or hydroxyl groups.

Crystallographic studies, often employing software like SHELX , have validated the structural integrity of similar thiazole derivatives, ensuring accurate comparisons of molecular geometries and intermolecular interactions .

Properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-4-yl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS2/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGNJJDWJRMWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol can be achieved through various synthetic routes. One common method involves the condensation reaction of a thioamide with an α-haloketone. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol is used as a building block for the synthesis of more complex thiazole derivatives

Biology: The compound has been studied for its biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals aimed at treating infections caused by bacteria and fungi.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, the compound is utilized in the production of agrochemicals and dyes. Its unique chemical properties make it a valuable component in the formulation of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the synthesis of bacterial cell walls, leading to the death of the bacterial cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Functional Group Impact on Physicochemical Properties

The functional group at the 4-position of the thiazole ring significantly influences physicochemical properties. Below is a comparative analysis with key analogs:

Compound Molecular Formula Molar Mass (g/mol) Functional Group Key Properties
[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol C₇H₁₁NS₂ 173.29 -SH High acidity (pKa ~10), weak hydrogen bonding, nucleophilic, metal-coordinating
[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine C₇H₁₂N₂S 156.25 -NH₂ Basic (pKa ~10-11), strong hydrogen bonding, polar solubility
[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanol C₇H₁₁NOS 157.23 -OH Moderate acidity (pKa ~15), strong hydrogen bonding, hydrophilic
Key Observations:

Acidity : The thiol (-SH) group is more acidic than the hydroxyl (-OH) and amine (-NH₂) groups due to sulfur’s lower electronegativity and larger atomic size, facilitating proton dissociation.

Hydrogen Bonding : The amine derivative forms stronger N-H···X hydrogen bonds compared to the weaker S-H···X interactions in the thiol analog, impacting solubility and crystal packing .

Reactivity : Thiols exhibit greater nucleophilicity in soft electrophilic environments, whereas amines are more reactive toward hard electrophiles.

Structural and Crystallographic Differences

Crystallographic data for such compounds, refined using programs like SHELXL , reveal distinct hydrogen-bonding networks. For example:

  • The methanamine derivative likely forms extended N-H···N/S networks, leading to higher melting points and crystalline stability .
  • The methanethiol analog may exhibit dimeric S-H···S interactions or metal-coordinated motifs, depending on crystallization conditions .

Biological Activity

[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol is a thiazole derivative known for its diverse biological activities. This compound features a thiazole ring with a propan-2-yl group and a methanethiol group, making it a subject of interest in medicinal chemistry. Thiazoles are recognized for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

The compound has the following structural formula:

C7H10N2S\text{C}_7\text{H}_{10}\text{N}_2\text{S}

Physical Characteristics:

  • Molecular Weight: 158.23 g/mol
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound can inhibit enzyme activity by binding to active sites, disrupting essential biochemical pathways. Notably, it may interfere with bacterial cell wall synthesis, leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16–32 µg/mL
Pseudomonas aeruginosa32–64 µg/mL
Escherichia coli64 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Antifungal Activity

While the compound shows promising antibacterial effects, its antifungal activity is comparatively lower. Studies have reported MIC values against common fungal strains like C. albicans ranging from 32 to 64 µg/mL.

Anticancer Activity

Recent investigations into the anticancer potential of thiazole derivatives have highlighted the efficacy of this compound. In vitro studies demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)
MCF-7 (breast cancer)5.0
HepG2 (liver cancer)4.5
A549 (lung cancer)6.0

The compound's mechanism in cancer cells involves apoptosis induction and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated that this compound had a notable effect on S. aureus and E. coli strains, validating its potential as an antibacterial agent .
  • Anticancer Properties : Another study explored the cytotoxic effects of thiazole derivatives on human cancer cell lines, revealing that this compound exhibited significant inhibitory activity against MCF-7 cells with an IC50 value of 5 µg/mL .

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